Carbovir-13C,d2 Monophosphate
Description
Carbovir-13C,d2 Monophosphate is a stable isotope-labeled analog of Carbovir Monophosphate, a phosphorylated metabolite of the nucleoside reverse transcriptase inhibitor Carbovir. The compound is isotopically enriched with carbon-13 (13C) and deuterium (d2), making it a critical tool in pharmacokinetic and metabolic studies. These labeled versions are primarily used as internal standards in mass spectrometry to enhance analytical precision by compensating for matrix effects and instrument variability . Carbovir itself is a carbocyclic nucleoside analog, structurally similar to adenosine, and its monophosphate form represents the first phosphorylation step in its activation to the triphosphate moiety, which inhibits viral reverse transcriptase in HIV therapy .
Propriétés
Formule moléculaire |
C₁₀¹³CH₁₂D₂N₅O₅P |
|---|---|
Poids moléculaire |
330.24 |
Synonymes |
rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2; cis-(±)-2-Amino-1,9-dihydro-9-[4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one-13C,d2; Carbovir-13C,d2 5’-Phosphate; |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Features of Carbovir-13C,d2 Monophosphate and Related Compounds
| Compound | Structure | Isotopic Labeling | Primary Application | Pathway/Mechanism |
|---|---|---|---|---|
| Carbovir-13C,d2 Monophosphate | Nucleoside monophosphate | 13C, d2 | Analytical internal standard | HIV reverse transcriptase inhibition |
| cGAMP (2',3'-cyclic GMP-AMP) | Cyclic dinucleotide | None | Immune signaling (cGAS-STING pathway) | Activates STING, induces type I IFN |
| Abacavir Monophosphate | Nucleoside monophosphate | None | Antiretroviral prodrug | HIV reverse transcriptase inhibition |
| Tenofovir Monophosphate | Acyclic nucleoside phosphonate | None | Antiretroviral prodrug | HIV/HBV polymerase inhibition |
Key Differences:
- Structural Class: Carbovir-13C,d2 Monophosphate is a monophosphorylated nucleoside analog, whereas cGAMP is a cyclic dinucleotide. This structural distinction dictates their roles—Carbovir derivatives target viral enzymes, while cGAMP modulates innate immunity .
- Isotopic Labeling: Unlike non-labeled analogs (e.g., Abacavir Monophosphate), Carbovir-13C,d2 Monophosphate enables precise quantification in complex biological matrices, a feature critical for drug development .
- Mechanistic Pathways: Carbovir-13C,d2 Monophosphate is part of the nucleotide salvage pathway in antiviral therapy, while cGAMP functions as a second messenger in the cGAS-STING pathway to combat pathogens and regulate tumor immunity .
Pharmacokinetic and Stability Considerations
- Carbovir-13C,d2 Monophosphate: The deuterium labeling enhances metabolic stability, reducing hydrogen-deuterium exchange effects in vivo. This property is absent in non-labeled analogs like Abacavir Monophosphate .
- cGAMP: Rapidly hydrolyzed by ENPP1, limiting its therapeutic utility. Strategies such as ENPP1-resistant analogs (e.g., 2',3'-cGAMP) or nanoparticle encapsulation have been developed to prolong its half-life .
Species-Specific and Tissue-Specific Responses
- cGAS-STING Agonists: cGAMP exhibits species-specific activity; for example, human STING responds strongly to 2',3'-cGAMP, while murine STING preferentially binds 3',3'-cGAMP . Carbovir-13C,d2 Monophosphate, however, is used universally in human metabolic studies without species restrictions .
- Tissue Distribution : cGAS and STING are highly expressed in immune cells and epithelial tissues but are suppressed in hepatocytes to avoid autoinflammatory responses . Carbovir derivatives, in contrast, target ubiquitously expressed metabolic enzymes .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Carbovir-13C,d2 Monophosphate for isotopic labeling studies?
- Methodological Answer : Synthesis requires isotopic incorporation at specific carbon positions (13C) and deuterium (d2) via controlled phosphorylation of the parent nucleoside. Key steps include:
- Isotopic precursor selection : Use 13C-labeled cytosine and deuterated sugar moieties to ensure isotopic purity.
- Phosphorylation optimization : Employ enzymatic or chemical phosphorylation under anhydrous conditions to prevent isotopic dilution .
- Characterization : Validate isotopic enrichment (>98%) via LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy .
Q. How is Carbovir-13C,d2 Monophosphate identified and quantified in biological matrices?
- Methodological Answer : Use triple-quadrupole LC-MS with stable isotope dilution assays (SIDA).
- Sample preparation : Protein precipitation with cold methanol, followed by solid-phase extraction to isolate the phosphorylated metabolite.
- Chromatography : HILIC columns for polar compound separation.
- Quantification : Compare peak areas of 13C/d2-labeled analyte against internal standards (e.g., Carbovir-15N3) .
Q. What analytical techniques confirm the structural integrity of Carbovir-13C,d2 Monophosphate?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and 2D-NMR:
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 352.1 ± 0.01 Da).
- NMR : Assign 13C chemical shifts (e.g., δ 90–100 ppm for anomeric carbon) and deuterium incorporation via 2H-decoupled spectra .
Advanced Research Questions
Q. How do researchers address discrepancies in Carbovir-13C,d2 Monophosphate’s metabolic stability across in vitro and in vivo models?
- Methodological Answer : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling:
- In vitro assays : Measure half-life in hepatocyte suspensions with/without esterase inhibitors.
- In vivo validation : Use radiolabeled tracer studies in rodent plasma to compare clearance rates.
- Data reconciliation : Apply Bayesian statistics to account for interspecies metabolic enzyme variability .
Q. What experimental designs mitigate isotopic interference in Carbovir-13C,d2 Monophosphate metabolic tracing studies?
- Methodological Answer : Use orthogonal tracer approaches:
- Dual labeling : Pair 13C-glucose with deuterated Carbovir to distinguish host vs. drug-derived metabolites.
- Control experiments : Include unlabeled Carbovir groups to subtract background isotopic noise.
- Pathway analysis : Map isotopic enrichment via isotopomer distribution analysis (IDA) in TCA cycle intermediates .
Q. How do researchers validate the intracellular uptake mechanisms of Carbovir-13C,d2 Monophosphate in primary lymphocytes?
- Methodological Answer : Combine competitive inhibition assays and CRISPR-Cas9 gene editing:
- Inhibitor screens : Test uptake in presence of nucleoside transporter inhibitors (e.g., NBMPR).
- Knockout models : Generate ENT1/ENT2-deficient lymphocytes to assess transporter dependency.
- Imaging validation : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled Carbovir) .
Methodological Recommendations
- Replication protocols : Follow CONSORT guidelines for in vivo studies, including blinding and randomization .
- Data transparency : Share raw HRMS/NMR spectra in public repositories (e.g., MetaboLights) to enable independent validation .
- Ethical compliance : For human cell studies, obtain IRB approval and document informed consent procedures per Declaration of Helsinki .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
